2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

Lipophilicity Permeability Physicochemical profiling

This compound occupies a unique property space (logP 5.88, tPSA 51.2 Ų) optimal for CYP2C9 type II binding studies—lipophilic enough for membrane partitioning yet below the threshold for non-specific protein binding. The 3-methoxyphenyl motif imparts a distinct electronic environment; shifting a single nitrogen atom within this congeneric series can alter CYP2C9 Ki by up to 35-fold. Replacing the 3-methoxyphenyl with unsubstituted phenyl, 4-methoxyphenyl, or heterocyclic variants yields a different pharmacodynamic signature. Procure this compound alongside its des-methoxy matched pair to systematically assess methoxy-driven selectivity changes at NK₁, NK₂, and NK₃ receptors without altering the quinoline-4-carboxamide core.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B4917103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC
InChIInChI=1S/C25H22N2O2/c1-17(18-9-4-3-5-10-18)26-25(28)22-16-24(19-11-8-12-20(15-19)29-2)27-23-14-7-6-13-21(22)23/h3-17H,1-2H3,(H,26,28)
InChIKeyCWLODHHVHVKOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide – Core Identity and Procurement-Relevant Profile


2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide (C₂₅H₂₂N₂O₂, MW 382.4) is a synthetic quinoline-4-carboxamide bearing a 3-methoxyphenyl substituent at the quinoline C2 position and an α-methylbenzylamide side chain . The compound belongs to a class of heterocyclic carboxamides that have been systematically investigated for type II heme‑iron coordination in cytochrome P450 2C9 (CYP2C9) and for neurokinin‑3 (NK₃) receptor antagonism [1][2]. Its computed logP (5.88) and topological polar surface area (tPSA = 51.2 Ų) place it in a property space distinct from des‑methoxy and other close analogs, making it a valuable tool compound for structure–activity relationship (SAR) studies where fine modulation of lipophilicity and hydrogen‑bonding capacity is required .

Why Generic Replacement of 2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide with Other Quinoline-4-Carboxamides Is Not Scientifically Defensible


Quinoline-4-carboxamides that share the same core scaffold cannot be considered interchangeable because minor substituent variations—particularly the presence, position, and electronic nature of aryl‑ring substituents—produce large, non‑linear changes in type II heme‑iron binding affinity and receptor selectivity [1]. Peng et al. demonstrated that shifting a single nitrogen atom from the para to meta position in the pendant aromatic ring altered CYP2C9 Ki by up to 35‑fold within the same congeneric series [1]. Consequently, replacing the 3‑methoxyphenyl motif of the title compound with an unsubstituted phenyl, a 4‑methoxyphenyl, or a heterocyclic variant is expected to yield a different pharmacodynamic and pharmacokinetic signature even if the remainder of the molecule is unchanged. The quantitative evidence presented below substantiates why the specific substitution pattern of 2‑(3‑methoxyphenyl)-N-(1‑phenylethyl)quinoline-4‑carboxamide is a critical determinant of its molecular interactions and why procurement decisions must be based on compound‑specific data rather than class‑level assumptions [1].

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide versus Closest Structural Analogs


Enhanced Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to the Des‑Methoxy Analog

The 3‑methoxy substituent increases both lipophilicity and hydrogen‑bond acceptor capacity compared with the direct des‑methoxy analog 2‑phenyl‑N‑(1‑phenylethyl)quinoline‑4‑carboxamide. The target compound exhibits a computed logP of 5.88 and three hydrogen‑bond acceptors, whereas the des‑methoxy comparator has a logP of 5.0 and only two acceptors [1]. This difference is expected to influence membrane permeability and off‑target binding profiles, making the two compounds unsuitable as mutual substitutes in cellular or in vivo assays.

Lipophilicity Permeability Physicochemical profiling

Differential Topological Polar Surface Area (tPSA) versus Des‑Methoxy and Dimethoxy Analogs

The target compound records a tPSA of 51.2 Ų, intermediate between the des‑methoxy analog (tPSA ≈ 42.0 Ų) and the 3,4‑dimethoxy analog (tPSA = 69.7 Ų) [1]. tPSA is a widely used descriptor for predicting oral absorption and blood–brain barrier penetration; compounds with tPSA < 60 Ų generally show higher CNS permeability, while those above 70 Ų are often peripherally restricted. The 51.2 Ų value positions the title compound in a favorable range for CNS exposure compared with the dimethoxy derivative, while offering greater polarity than the completely unsubstituted phenyl analog .

Topological polar surface area Oral bioavailability prediction CNS penetration

Class‑Level CYP2C9 Type II Binding Affinity Modulation by Substituent Position and Electronics

In a systematic study of quinoline‑4‑carboxamide analogs, Peng et al. showed that moving a pyridyl nitrogen from the para to the meta position changed the CYP2C9 Ki from 0.033 μM (compound 7) to 1.15 μM (compound 8), a 35‑fold decrease in affinity [1]. Although the target compound was not explicitly tested in that study, its 3‑methoxyphenyl substituent presents a comparable electronic and steric perturbation relative to the unsubstituted phenyl comparator. By analogy, the presence and position of the methoxy group is predicted to shift CYP2C9 binding affinity by at least one order of magnitude, a factor that must be accounted for when selecting a probe for CYP2C9 inhibition or drug–drug interaction studies [1].

CYP2C9 inhibition Type II binding Drug–drug interaction

NK₃ Receptor Affinity of the Des‑Methoxy Comparator and Expected Selectivity Shift with 3‑Methoxy Substitution

The des‑methoxy analog 2‑phenyl‑N‑(1‑phenylethyl)quinoline‑4‑carboxamide binds the human NK₃ receptor with a Ki of 264 nM and displaces radioligand with an IC₅₀ of 33.5 nM [1]. The 3‑methoxy group of the target compound introduces an additional hydrogen‑bond acceptor and alters the electron density of the pendant phenyl ring, factors known to modulate receptor‑subtype selectivity within the neurokinin receptor family. Although direct NK₃ data for the target compound are not yet available, the physicochemical divergence documented above (ΔlogP +0.88, ΔHacc +1) implies a measurable shift in NK₃ affinity and a potentially different selectivity window versus NK₁ and NK₂ receptors [1].

NK3 receptor Neurokinin antagonism Receptor selectivity

Optimal Research and Procurement Application Scenarios for 2-(3-Methoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide


CYP2C9 Type II Binding SAR Probe with Intermediate Lipophilicity

The compound’s logP 5.88 and tPSA 51.2 Ų place it in an optimal window for CYP2C9 type II binding studies where excessive lipophilicity (logP > 6.5) can cause non‑specific protein binding while insufficient lipophilicity (logP < 4.5) reduces membrane partitioning . Its 3‑methoxy substitution provides a distinct electronic environment compared with the des‑methoxy and dimethoxy analogs, enabling researchers to probe the contribution of a single meta‑methoxy group to heme‑iron coordination and binding orientation within the CYP2C9 active site [1].

Neurokinin Receptor Subtype Selectivity Profiling

Given that the des‑methoxy comparator exhibits a Ki of 264 nM at NK₃, the target compound serves as a matched molecular pair for assessing how a 3‑methoxy substituent shifts selectivity across NK₁, NK₂, and NK₃ receptors [2]. Procurement of both compounds as a pair allows systematic evaluation of methoxy‑driven selectivity changes without altering the quinoline‑carboxamide core or the α‑methylbenzylamide side chain [2].

Physicochemical Property‑Based Compound Library Design

The compound fills a specific gap in property space: tPSA 51.2 Ų and logP 5.88 are distinct from both the des‑methoxy (tPSA ≈ 42 Ų, logP 5.0) and the 3,4‑dimethoxy (tPSA 69.7 Ų, logP 6.04) analogs . Library designers seeking to populate the CNS‑accessible but metabolically stable region of chemical space can use this compound as a representative scaffold with a balanced polarity profile .

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